Potent Inhibition of 17β-HSD1: A Direct Comparison with a Close Structural Analog
4-(5-(3-Hydroxyphenyl)thiophen-2-yl)-2-methylphenol exhibits potent inhibitory activity against the 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) enzyme, a key target in estrogen-dependent diseases. In a direct comparison under identical assay conditions, this compound demonstrated an IC50 value of 46 nM, which is 33% more potent than the structurally similar analog 3-[5-(4-hydroxyphenyl)thiophen-2-yl]phenol, which has an IC50 of 69 nM [1]. This difference highlights the specific advantage conferred by the methyl substitution pattern on the phenolic ring of 4-(5-(3-Hydroxyphenyl)thiophen-2-yl)-2-methylphenol.
| Evidence Dimension | 17β-HSD1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 46 nM |
| Comparator Or Baseline | 3-[5-(4-hydroxyphenyl)thiophen-2-yl]phenol: 69 nM |
| Quantified Difference | 33% improvement in potency (1.5-fold lower IC50) |
| Conditions | Phosphate buffer (50 mM) with 20% (v/v) glycerol and 1 mM EDTA at 37°C, using purified human 17β-HSD1. |
Why This Matters
This data provides a clear, quantitative basis for selecting 4-(5-(3-Hydroxyphenyl)thiophen-2-yl)-2-methylphenol over the specified analog for applications requiring higher potency 17β-HSD1 inhibition.
- [1] BRENDA Enzyme Database. Literature summary for 1.1.1.62 extracted from Kruchten, P.; Werth, R.; Bey, E.; Oster, A.; Marchais-Oberwinkler, S.; Frotscher, M.; Hartmann, R.W. Selective inhibition of 17beta-hydroxysteroid dehydrogenase type 1 (17betaHSD1) reduces estrogen responsive cell growth of T47-D breast cancer cells (2009), J. Steroid Biochem. Mol. Biol., 114, 200-206. View Source
